
2,4,6-トリメチルフェノール
概要
説明
Phen-2,4,6-d3-ol, also known as phenol-d3 or 2,4,6-trihydroxydiphenylmethane, is a stable, non-toxic and non-volatile compound. It is a structural isomer of phenol, and is a useful tool for studying the structure and reactivity of phenol. It is commonly used in organic synthesis, biochemistry and pharmaceutical research.
科学的研究の応用
光物理学的および光化学的性質
2,4,6-トリメチルフェノール誘導体は、光物理学的および光化学的性質について研究されています。これらは、電子貯蔵用途に不可欠な、複数の電子を貯蔵できるルテニウム錯体の開発に使用されています。 これらの錯体は、励起状態クエンチングプロセスなど、生医学分野で潜在的な用途があります .
温度センシング
温度センシングの分野では、2,4,6-トリメチルフェノール誘導体は、発光センサーを作成するためにポリマーに組み込まれています。 これらのセンサーは、環境モニタリングや医療など、従来の温度計が不十分な用途で使用されています .
合成方法
2,4,6-トリメチルフェノールは、合成化学において、複雑な分子の形成における中心構造として関与しています。 ジアミノ化合物を金属フリー酸化カップリングして「ピラジン型」コアを形成することは、合成経路における2,4,6-トリメチルフェノールの汎用性を示す新しい方法です.
医薬品化学
医薬品化学では、2,4,6-トリメチルフェノール誘導体は、さまざまな治療特性を示しています。これらはさまざまな病気の治療に効果的で、抗炎症剤、抗精神病剤、抗不整脈剤、抗がん剤として使用されています。 2,4,6-トリメチルフェノール構造を持つ新規チオフェン部分の合成と特性評価は、より効果的な薬理活性を開発するために興味深いものです .
環境科学
2,4,6-トリメチルフェノールは、環境科学において、チタンオキソクラスターの開発に使用されています。 2,4,6-トリメチルフェノール誘導体で官能化されたこれらのクラスターは、光電気性能が向上し、光触媒水分割や太陽電池などの用途に重要です .
工業プロセス
工業プロセスでは、2,4,6-トリメチルフェノールは、グリーンケミストリー運動の一部です。 これは、有害物質の使用を最小限に抑え、工業プロセスの持続可能性要因を向上させることに重点を置いて、合成において持続可能な慣行を開発するために使用されています .
分析化学
2,4,6-トリメチルフェノールは、高度な機能性ポリマー材料のためのリガンドとして、分析化学において役割を果たしています。 これは、高分子構造の構築に使用されており、分析目的での金属イオン錯体化に用途があります .
材料科学
材料科学では、2,4,6-トリメチルフェノール誘導体は、発光特性を持つ金属ポリマーを作成するために使用されています。 これらの材料は、高度な光物理学的実験によって特徴付けられており、優れた光電気性能を持つ新素材の開発に重要です .
Safety and Hazards
作用機序
Target of Action
Phen-2,4,6-d3-ol, also known as deuterated phenol, is a variant of phenol where three hydrogen atoms are replaced by deuterium . Phenol is known to have a wide range of targets, including various micro-organisms such as fungi and viruses . It is also used as an oral analgesic or anesthetic in products to treat pharyngitis .
Mode of Action
Phen-2,4,6-d3-ol likely shares a similar mode of action with phenol, given their structural similarity. Phenol acts as an antiseptic and disinfectant, being active against a wide range of micro-organisms . It has been used to disinfect skin and to relieve itching
Biochemical Pathways
For instance, metal–phenanthroline complexes have shown antibacterial activity against multidrug-resistant pathogens
Pharmacokinetics
It is known that phenol has a boiling point of 182°c and a melting point of 40-42°c . Its density is 1.105 g/mL at 25°C . These properties may influence the bioavailability of Phen-2,4,6-d3-ol.
Result of Action
Phenol is known to have a variety of effects, including acting as an antiseptic and disinfectant . It is also used as an oral analgesic or anesthetic in products to treat pharyngitis
特性
IUPAC Name |
2,4,6-trideuteriophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-NHPOFCFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7329-50-2 | |
| Record name | Phen-2,4,6-d3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007329502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7329-50-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


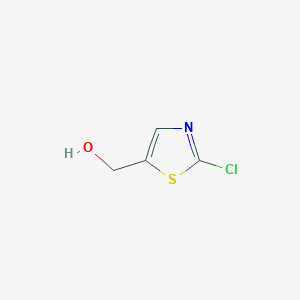
![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)
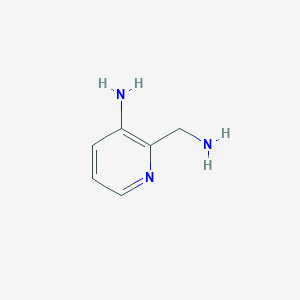
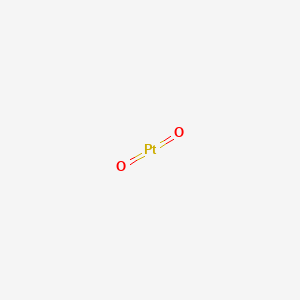
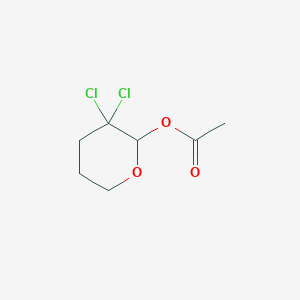
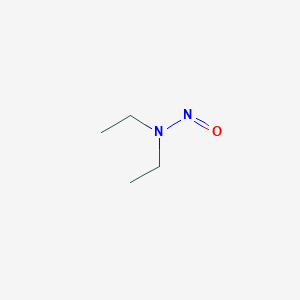

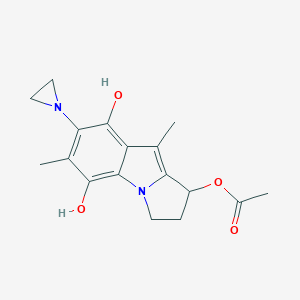
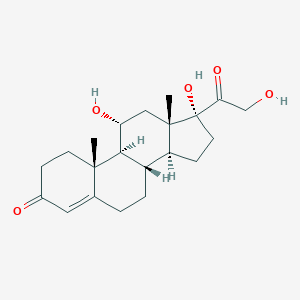

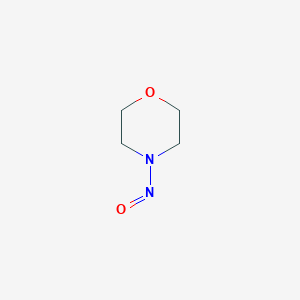

![6'-Cyano-2',3'-dihydro-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-7'-acetic Acid Ethyl Ester](/img/structure/B121252.png)